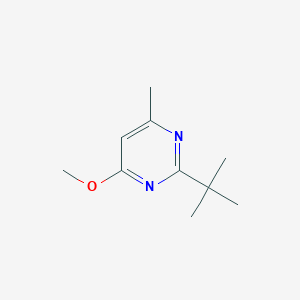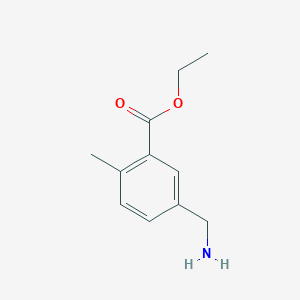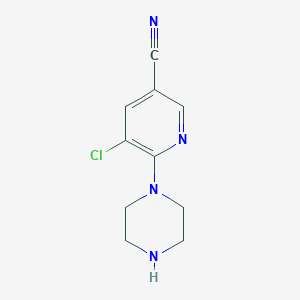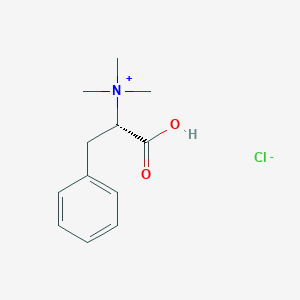
Ethyl 4-ethylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethylnicotinate is an organic compound belonging to the class of esters. It is derived from nicotinic acid (also known as niacin) and is characterized by the presence of an ethyl group attached to the fourth position of the nicotinic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the ester is formed as a result of the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of toluene as a solvent. Nicotinic acid, absolute ethanol, and an esterification solid acid catalyst (such as HND230) are added to toluene. The mixture is stirred at a temperature range of 50-65°C for 3-6 hours. After the reaction is complete, the mixture is cooled, and the catalyst is recovered by filtration. The solvent is then removed under reduced pressure to obtain the final product .
化学反応の分析
Types of Reactions: Ethyl 4-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to yield nicotinic acid and ethanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
科学的研究の応用
Ethyl 4-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of ethyl 4-ethylnicotinate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Ethyl 4-ethylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Similar to this compound, methyl nicotinate is an ester of nicotinic acid but with a methyl group instead of an ethyl group.
Ethyl nicotinate: This compound is another ester of nicotinic acid with an ethyl group but without the additional ethyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position of the nicotinic acid ring, which can influence its chemical properties and reactivity compared to other esters of nicotinic acid.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
ethyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChIキー |
RUHYKLLGFDSOPC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



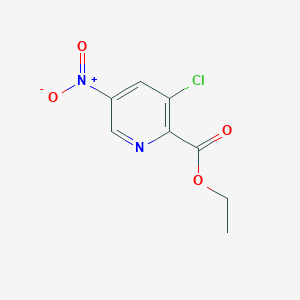
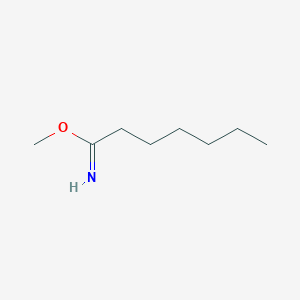

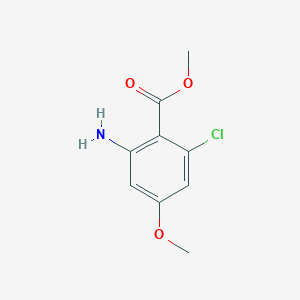
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
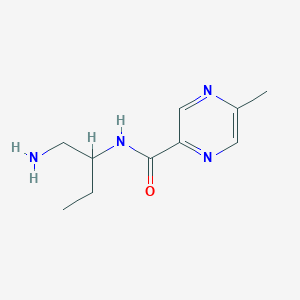
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
